Cas no 534-67-8 ((R)-Lotaustralin)

(R)-Lotaustralin structure
(R)-Lotaustralin structure
Product Name:(R)-Lotaustralin
CAS No:534-67-8
MF:C11H19NO6
MW:261.27166390419
CID:373200
PubChem ID:441467
Update Time:2025-04-19

(R)-Lotaustralin Chemical and Physical Properties

Names and Identifiers

    • Butanenitrile, 2-(b-D-glucopyranosyloxy)-2-methyl-,(2R)-
    • Lotaustralin
    • (R)-Lotaustralin
    • LOTAUSTRALIN(RG)
    • Q905492
    • P588137A94
    • BUTANENITRILE, 2-(.BETA.-D-GLUCOPYRANOSYLOXY)-2-METHYL-, (2R)-
    • 2(R)-hydroxy-2-methylbutyronitrile-beta-D- glucopyranoside
    • 2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile
    • C08334
    • UNII-P588137A94
    • DTXSID30897501
    • AKOS040752682
    • ZINC04097529
    • (R)-2-(beta-D-Glucopyranosyloxy)-2-methylbutyronitrile
    • (R)-2-methyl-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanenitrile
    • NS00094436
    • Butanenitrile, 2-(beta-D-glucopyranosyloxy)-2-methyl-, (R)-
    • SureCN42924
    • (2R)-2-(beta-D-Glucopyranosyloxy)-2-methyl-butanenitrile;
    • (2R)-2-methyl-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}butanenitrile
    • SCHEMBL42924
    • 2(R)-Hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside
    • (2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile
    • AC1L9B81
    • 2-hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside
    • (2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-butanenitrile
    • .BETA.-D-GLUCOPYRANOSYLOXY-2-METHYLBUTYRONITRILE (R)
    • 534-67-8
    • CHEBI:6542
    • 2-(beta-D-Glucopyranosyloxy)-2-methyl-(R)-Butanenitrile
    • FT-0775511
    • FT-0627983
    • AKOS030242404
    • B0005-053966
    • BETA-D-GLUCOPYRANOSYLOXY-2-METHYLBUTYRONITRILE (R)
    • DTXCID601326857
    • (2R)-2-methyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxybutanenitrile
    • (2R)-2-methyl-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)butanenitrile
    • BUTANENITRILE, 2-(BETA-D-GLUCOPYRANOSYLOXY)-2-METHYL-, (2R)-
    • DA-55011
    • (2R)-2-methyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-butanenitrile
    • Inchi: 1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11-/m1/s1
    • InChI Key: WEWBWVMTOYUPHH-QHAQEBJBSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O[C@](C#N)(C)CC

Computed Properties

  • Exact Mass: 261.12100
  • Monoisotopic Mass: 261.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123A^2
  • XLogP3: -1.1

Experimental Properties

  • Color/Form: 油状 泡沫
  • Density: 1.36
  • Melting Point: 139ºC
  • Boiling Point: 479.1 °C at 760 mmHg
  • Flash Point: 243.5 °C
  • Refractive Index: 1.543
  • PSA: 123.17000
  • LogP: -1.50482

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